molecular formula C12H14O3 B13158751 3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13158751
M. Wt: 206.24 g/mol
InChI Key: YQCUGFHSPJRPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxy group, a carboxylic acid group, and a 2-methylphenyl group. It is used primarily for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. standard organic synthesis techniques involving cyclization and functional group modification are employed.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of cyclobutane derivatives on biological systems.

    Medicine: Investigating potential therapeutic properties of cyclobutane derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the cyclobutane ring, which allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-8-4-2-3-5-10(8)12(11(14)15)6-9(13)7-12/h2-5,9,13H,6-7H2,1H3,(H,14,15)

InChI Key

YQCUGFHSPJRPLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CC(C2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.